REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11](Cl)[N:10]=[C:9]([Cl:14])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:16][NH:17][CH3:18]>C1COCC1>[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([N:17]([CH3:18])[CH3:16])[N:10]=[C:9]([Cl:14])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=NC(=C1)Cl)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
finally at 110° C. for 12 h in an autoclave
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=NC(=C1)N(C)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |